
2-(1-Naphthyl)-4-(ethoxymethylene)-5(4H)-oxazolone
Descripción general
Descripción
2-(1-Naphthyl)-4-(ethoxymethylene)-5(4H)-oxazolone, commonly known as NEN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. This compound belongs to the family of oxazolones and has been extensively studied for its various biological and chemical properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization for Fluorescent Applications: This compound was synthesized from 1-naphthoyl-glycine and triethyl orthoformate as a fluorescent analogue of the hapten 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone. It shows promise for monitoring cellular compartments of different pH due to its intense and pH-sensitive emission band in aqueous solution (Kóczán et al., 2001).
Reactivity with Nitrogen-Containing Heterocycles: This compound, when treated with nitrogen-containing heterocycles, leads to the synthesis of various fused pyrimidinones, demonstrating its utility in creating complex molecular structures (Kočevar et al., 1993).
Synthesis of 2H-Pyran-2-Ones: Through its reaction with activated methylene compounds under certain conditions, this compound aids in the synthesis of 2H-pyran-2-ones and fused pyran-2-ones, illustrating its versatility in organic synthesis (Kočevar et al., 1992).
Synthesis of Amino Acid Conjugates: This compound has been utilized in the synthesis of amino acid conjugates, offering insights into the potential for creating novel biochemical compounds (Benoiton et al., 2009).
Application in Peptide Synthesis: It has been implicated in carbodiimide-mediated reactions in peptide synthesis, suggesting its role in the formation of peptides, which are crucial in biological processes (Benoiton & Chen, 1981).
Propiedades
IUPAC Name |
(4Z)-4-(ethoxymethylidene)-2-naphthalen-1-yl-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-19-10-14-16(18)20-15(17-14)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2H2,1H3/b14-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGYQJYINAEAEG-UVTDQMKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C(=O)OC(=N1)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C\1/C(=O)OC(=N1)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Naphthyl)-4-(ethoxymethylene)-5(4H)-oxazolone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





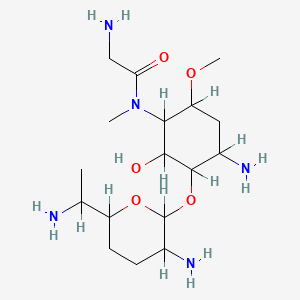
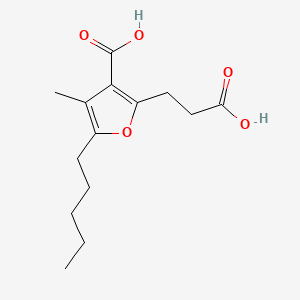
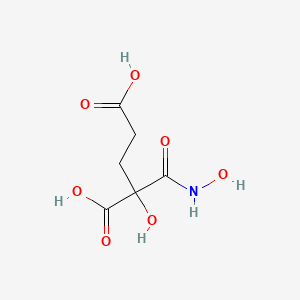
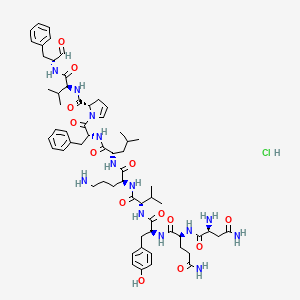

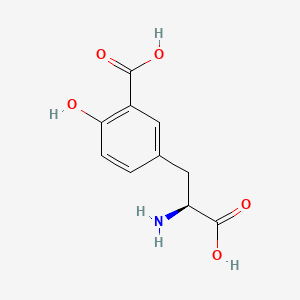

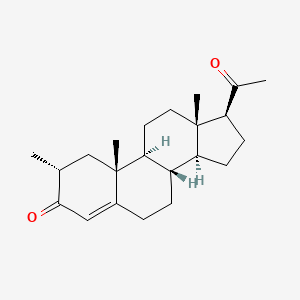
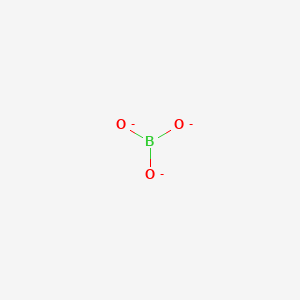
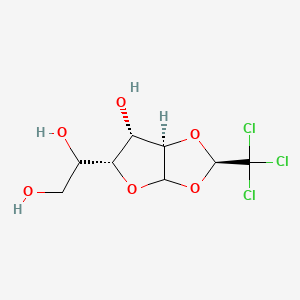
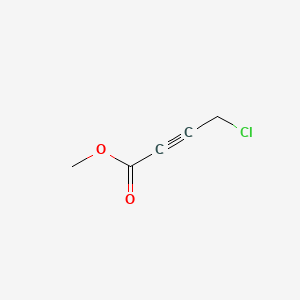
![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3S,5R)-1-cyclohexyl-3,6-dihydroxy-5-methyldecan-2-yl]amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1201088.png)